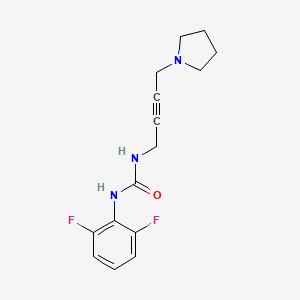
1-(2,6-Difluorophenyl)-3-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,6-Difluorophenyl)-3-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)urea is a useful research compound. Its molecular formula is C15H17F2N3O and its molecular weight is 293.318. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(2,6-Difluorophenyl)-3-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)urea is a compound of interest in medicinal chemistry due to its potential therapeutic applications. The unique structural features of this compound suggest it may exhibit significant biological activity, particularly in the context of cancer treatment and other diseases influenced by receptor tyrosine kinases (RTKs).
Chemical Structure and Properties
The compound can be described by its molecular formula C14H16F2N2O and a molecular weight of approximately 270.29 g/mol. Its structure includes a difluorophenyl group and a pyrrolidinyl moiety, which are known to enhance biological activity through various mechanisms.
The biological activity of this compound is primarily attributed to its role as an inhibitor of specific signaling pathways involved in tumorigenesis. The compound's design allows it to interact with various RTKs, potentially inhibiting their activity and thereby impeding cancer cell proliferation.
Biological Activity and Efficacy
Recent studies have demonstrated that similar compounds exhibit significant inhibitory effects on fibroblast growth factor receptors (FGFRs), which are critical in cancer progression. For instance, the compound NVP-BGJ398, a related urea derivative, has shown promising antitumor activity in xenograft models by selectively inhibiting FGFRs .
In Vitro Studies
In vitro assays have indicated that compounds with similar structures can effectively inhibit cell proliferation in various cancer cell lines. The IC50 values for these compounds often fall within the low nanomolar range, suggesting potent activity against target receptors .
In Vivo Studies
Animal model studies have further supported the therapeutic potential of these compounds. For example, compounds targeting FGFRs have demonstrated significant tumor regression in xenograft models, highlighting their potential as effective anticancer agents .
Case Studies
Several case studies illustrate the effectiveness of urea derivatives in cancer treatment:
- NVP-BGJ398 : This compound demonstrated significant antitumor efficacy in bladder cancer models, showing a strong correlation between FGFR inhibition and tumor growth reduction.
- Other Urea Derivatives : Various derivatives have been tested in clinical settings, showing promise in treating cancers associated with dysregulated RTK activity.
Comparative Analysis
The following table summarizes the biological activities of selected compounds related to this compound:
属性
IUPAC Name |
1-(2,6-difluorophenyl)-3-(4-pyrrolidin-1-ylbut-2-ynyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F2N3O/c16-12-6-5-7-13(17)14(12)19-15(21)18-8-1-2-9-20-10-3-4-11-20/h5-7H,3-4,8-11H2,(H2,18,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRUCVABIRVVLPV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC#CCNC(=O)NC2=C(C=CC=C2F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F2N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














